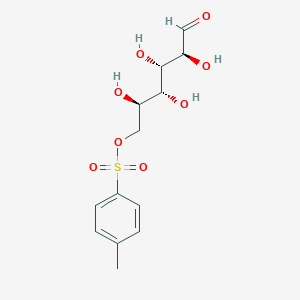

6-O-(4-Methylbenzene-1-sulfonyl)-D-threo-hexopyranose

描述

属性

CAS 编号 |

105265-64-3 |

|---|---|

分子式 |

C13H18O8S |

分子量 |

334.34 g/mol |

IUPAC 名称 |

[(3S,4S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3/t9?,10-,11+,12?,13?/m1/s1 |

InChI 键 |

LSHLRMMRZJLPQY-UDICCXNWSA-N |

同义词 |

D-Mannose 6-(4-Methylbenzenesulfonate); |

产品来源 |

United States |

Synthetic Methodologies for 6 O Tosyl D Mannose and Its Protected Forms

Regioselective Functionalization of D-Mannose at the Primary Hydroxyl Group (C-6)

The inherent difference in reactivity between the primary hydroxyl group at C-6 and the secondary hydroxyl groups at C-2, C-3, and C-4 of D-mannose forms the basis for regioselective tosylation. The primary hydroxyl is more sterically accessible and generally more reactive, allowing for targeted modification.

Direct Tosylation of D-Mannose

The most direct approach to 6-O-tosyl-D-mannose involves the treatment of unprotected D-mannose with a tosylating agent.

This reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, most commonly pyridine (B92270). vulcanchem.com Pyridine acts as both a solvent and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. masterorganicchemistry.com To favor the selective tosylation of the primary hydroxyl group, the reaction is often conducted at controlled temperatures, for instance, between 0-25°C. vulcanchem.com

| Reagent/Condition | Purpose |

| D-Mannose | Starting material |

| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent |

| Pyridine | Base and solvent |

| 0-25°C | Favors regioselectivity at C-6 |

While direct tosylation is straightforward, achieving high regioselectivity and yield can be challenging. Monosaccharide molecules contain multiple hydroxyl groups with similar reactivity, which can lead to the formation of a mixture of tosylated products. researchgate.net The yields of direct tosylation of free monosaccharides can vary depending on the specific sugar. u-picardie.fr For instance, tosylation of D-glucose with tosyl chloride in pyridine has been reported to yield a mixture of products. scispace.com Over-tosylation, leading to di- or tri-tosylated products, and reactions at the more reactive secondary hydroxyls can reduce the yield of the desired 6-O-tosyl-D-mannose. mdpi.comgoogle.com Optimizing reaction conditions, such as the stoichiometry of reagents, temperature, and reaction time, is crucial to maximize the yield of the target compound. vulcanchem.com

Reagents and Reaction Conditions (e.g., Tosyl Chloride in Pyridine)

Strategies Employing Transient Protection of Secondary Hydroxyl Groups

To overcome the challenges of direct tosylation, strategies involving the transient protection of the secondary hydroxyl groups are employed. These methods enhance the regioselectivity of the tosylation at the C-6 position. One common approach involves the use of organotin reagents, such as dibutyltin (B87310) oxide. researchgate.netgoogle.com These reagents can selectively activate specific hydroxyl groups, directing the tosylation to the desired position.

Synthesis of Per-O-Protected 6-O-Tosyl-D-mannose Derivatives

For many synthetic applications, it is advantageous to have the remaining hydroxyl groups protected. This prevents their participation in subsequent reactions and allows for highly specific modifications at the C-6 position.

Acetylation Strategies for Differential Protection (e.g., 1,2,3,4-Tetra-O-acetyl-6-O-tosyl-D-mannose)

A common strategy for protecting the secondary hydroxyls is per-acetylation. This can be achieved in a multi-step process. For example, D-mannose can first be regioselectively protected at the C-6 position with a bulky group like a trityl group. mdpi.com The remaining hydroxyl groups are then acetylated using acetic anhydride. mdpi.com Subsequent removal of the trityl group exposes the primary hydroxyl, which can then be selectively tosylated to yield 1,2,3,4-tetra-O-acetyl-6-O-tosyl-D-mannose.

Another approach involves the per-O-acetylation of D-mannose as the initial step, followed by selective deacetylation at the C-6 position and subsequent tosylation. However, achieving selective deprotection at the primary position can be challenging. A more controlled synthesis of a related compound, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, involved a four-step process starting from D-mannose, including per-O-acetylation, formation of acetobromomannose, 1,2-orthoester formation, and hydrolysis of the orthoester. nih.gov This intermediate could then be functionalized at the free hydroxyl group.

Alternative Protecting Group Schemes (e.g., Benzylation, Isopropylidenation)

In the synthesis of 6-O-Tosyl-D-mannose, the strategic use of protecting groups is essential to ensure the regioselective tosylation of the primary hydroxyl group at the C-6 position. Beyond the direct tosylation of partially protected mannosides, alternative protecting group schemes involving benzylation and isopropylidenation offer versatile routes to the necessary intermediates. These methods involve protecting the secondary hydroxyl groups at C-2, C-3, and C-4, thereby leaving the C-6 hydroxyl group available for subsequent reaction with tosyl chloride.

Benzylation

Benzyl (B1604629) ethers are widely utilized as "permanent" protecting groups in carbohydrate chemistry due to their stability across a broad range of acidic and basic conditions. wiley-vch.de They can be removed under mild conditions via catalytic hydrogenation. wiley-vch.de In the context of mannose chemistry, selective benzylation, often in conjunction with other protecting groups like benzylidene acetals, is a key strategy.

A multi-step sequence can be employed to differentiate the hydroxyl groups of D-mannose. wiley-vch.deuniversiteitleiden.nl This can involve:

Initial protection of all hydroxyls, for instance by acetylation. wiley-vch.deuniversiteitleiden.nl

Installation of an anomeric group, such as a thioacetal. wiley-vch.deuniversiteitleiden.nl

Saponification to remove the acetyl groups. wiley-vch.deuniversiteitleiden.nl

Formation of a 4,6-O-benzylidene acetal (B89532), which protects the C-4 and C-6 hydroxyls. wiley-vch.deuniversiteitleiden.nl

Selective benzylation of the C-2 or C-3 hydroxyl groups. The slightly higher acidity of the C-2 hydroxyl, due to its proximity to the anomeric center, can allow for its selective benzylation under phase transfer conditions. universiteitleiden.nl

Following the protection of the secondary hydroxyls with benzyl groups, the benzylidene acetal can be regioselectively opened to expose the C-6 hydroxyl for tosylation, while the C-4 hydroxyl remains protected. This strategic manipulation provides a key intermediate, a 2,3,4-tri-O-benzyl-D-mannopyranoside, ready for tosylation at the C-6 position.

Table 1: Benzylation Strategies for Mannose Intermediates

| Starting Material | Reagents and Conditions | Protected Group(s) | Product | Reference |

|---|---|---|---|---|

| Phenyl 2-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside | p-Toluenesulfonyl chloride, DMAP, pyridine, rt | C-3 Hydroxyl | Phenyl 4,6-O-benzylidene-2-O-benzyl-3-O-(4-methylbenzenesulfonyl)-1-deoxy-1-thio-α-d-mannopyranoside | nih.gov |

| Ethyl 4,6-O-benzylidene-1-deoxy-1-thio-β-D-glucopyranoside | Benzyl bromide, Tetrabutylammonium (B224687) hydrogensulfate, CH2Cl2/1N NaOH, reflux | C-2 and C-3 Hydroxyls | Mixture including 2-O-benzyl and 3-O-benzyl derivatives | nih.gov |

| Mannosyl Thioacetal | Benzylidene acetal installation, then selective benzylation under phase transfer conditions | C-2 Hydroxyl | 4,6-O-Benzylidene-2-O-benzyl mannoside | wiley-vch.deuniversiteitleiden.nl |

Isopropylidenation

Isopropylidene groups, forming cyclic ketals with vicinal cis-diols, are another class of protecting groups frequently used in carbohydrate synthesis. nih.govrsc.org In D-mannose, the cis-diol at the C-2 and C-3 positions of the pyranose form is particularly suitable for protection with an isopropylidene group.

Several methods exist for the preparation of isopropylidene-protected mannose derivatives. The reaction of methyl α-D-mannopyranoside with 2,2-dimethoxypropane (B42991) can yield methyl 2,3-O-isopropylidene-α-D-mannopyranoside. nih.gov A more efficient, regioselective method involves treating α-D-mannopyranosides with 2-methoxypropene (B42093) and a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O), which directly affords 2,3-O-isopropylidene-α-D-mannopyranosides in high yields (80-90%). researchgate.net

This protection scheme leaves the hydroxyl groups at C-4 and C-6 available. The primary C-6 hydroxyl is sterically less hindered and more reactive than the secondary C-4 hydroxyl, allowing for its selective tosylation. rsc.org Therefore, a 2,3-O-isopropylidene-D-mannopyranoside is a valuable intermediate for the synthesis of 6-O-Tosyl-D-mannose. In some cases, D-mannose can be converted into 2,3:5,6-di-O-isopropylidene-α/β-D-mannofuranose, which protects all but the anomeric and C-4 hydroxyls. rsc.orgzenodo.org Subsequent manipulation would be required to isolate the C-6 hydroxyl for tosylation.

Table 2: Isopropylidenation of D-Mannose Derivatives

| Starting Material | Reagents and Conditions | Protected Diol(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxyphenyl α-D-mannopyranoside | 2-Methoxypropene, TsOH·H₂O, DMF, rt, then 70 °C, 4 h | C-2, C-3 | p-Methoxyphenyl 2,3-O-isopropylidene-α-D-mannopyranoside | 93% | nih.govresearchgate.net |

| Methyl α-D-mannopyranoside | 2,2-Dimethoxypropane, H₂SO₄, 48 h | C-2, C-3 | Methyl 2,3-O-isopropylidene-α-D-mannopyranoside | 56% | nih.gov |

| D-Mannose | Acetone (B3395972), H₂SO₄, 0°C – rt, 5h | C-2, C-3 and C-5, C-6 | 2,3:5,6-Di-O-isopropylidene-D-mannofuranose | - | zenodo.org |

Purification Techniques for Synthesized Intermediates (e.g., Column Chromatography, Crystallization)

The synthesis of 6-O-Tosyl-D-mannose and its protected precursors often results in mixtures containing the desired product, unreacted starting materials, and various byproducts. Therefore, robust purification techniques are critical to isolate the intermediates in high purity for subsequent synthetic steps. The most common and effective methods in carbohydrate chemistry are column chromatography and crystallization.

Column Chromatography

Silica gel column chromatography is the workhorse for the purification of synthetic carbohydrate intermediates. zenodo.orgresearchgate.netmdpi.comcore.ac.uk This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The polarity of the eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is carefully optimized to achieve separation. nih.govzenodo.orgorgsyn.org

For instance, in the synthesis of tosylated mannose derivatives, column chromatography is used to separate the desired mono-tosylated product from the starting diol and any di-tosylated byproducts. cdnsciencepub.com The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound. orgsyn.org

Table 3: Examples of Column Chromatography Purification

| Compound Type | Stationary Phase | Eluent System (example) | Purpose | Reference |

|---|---|---|---|---|

| Tosylated Mannopyranoside | Silica Gel | 20% Ethyl acetate:Hexane (B92381) | Isolation of Phenyl 4,6-O-benzylidene-2-O-benzyl-3-O-tosyl-1-thio-α-D-mannopyranoside | nih.gov |

| Allylated Mannofuranose | Silica Gel | Hexane:Ethyl acetate (6:1) | Purification of 1-O-allyl-2,3:5,6-di-O-isopropylidene-D-mannofuranose | zenodo.org |

| Azido (B1232118) Mannopyranoside | Flash Chromatography (Silica Gel) | Dichloromethane-Methanol | Purification of methyl-6-deoxy-6-azido mannopyranoside | core.ac.uk |

| Acylated Mannofuranoside | Silica Gel | Ethyl acetate-Hexane (1:8) | Purification of Benzyl 5-O-acetyl-2,3-O-isopropylidene-6-O-palmitoyl-α-D-mannofuranoside | researchgate.net |

Crystallization

Crystallization is a powerful purification technique that can yield compounds of very high purity. It relies on the principle that a compound will preferentially form a crystal lattice from a supersaturated solution, leaving impurities behind in the mother liquor. This method is particularly effective for obtaining analytically pure materials and is often used as a final purification step after chromatography.

The process typically involves dissolving the crude or semi-purified product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. For example, after a reaction to produce a tosylated lactone, white crystals of the desired product precipitated from the solution upon reaching room temperature and were further encouraged by cooling to -20 °C. mdpi.com In some cases, a product that initially appears as a syrup after chromatography can be induced to crystallize from an appropriate solvent system, such as hexane or isopropanol. scispace.comjchemlett.com Precipitation, a related technique, can also be employed where a non-solvent is added to a solution of the product to force the product out of solution, leaving more soluble impurities behind. jchemlett.com

Reactivity and Mechanistic Investigations of 6 O Tosyl D Mannose Derivatives

Nucleophilic Substitution Reactions at the C-6 Position

The electron-withdrawing nature of the tosyl group facilitates nucleophilic attack at the C-6 carbon of 6-O-Tosyl-D-mannose. This reactivity is the basis for introducing a wide range of functionalities at this position.

Mechanism of Tosylate Displacement (S_N2 Pathway)

The displacement of the tosylate group at the C-6 position of D-mannose derivatives proceeds predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, the nucleophile attacks the electrophilic C-6 carbon from the backside relative to the tosylate leaving group. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-oxygen bond of the tosylate. The result is an inversion of configuration at the C-6 center, a hallmark of the S_N2 reaction. The efficiency of this displacement is influenced by the strength of the nucleophile and the reaction conditions employed. researchgate.net

Theoretical studies have provided insights into the mechanistic aspects of such tosylation-cyclization reactions, highlighting the importance of stereochemistry and weak interactions in influencing the energy barriers of the elementary reaction steps. csic.esresearchgate.net The primary nature of the C-6 hydroxyl group in mannose makes it sterically accessible for nucleophilic attack, favoring the S_N2 pathway over other potential mechanisms. vulcanchem.com

Synthesis of 6-Deoxy-6-Azido-D-mannose Derivatives

The introduction of an azide (B81097) group at the C-6 position of D-mannose is a synthetically valuable transformation, as the azido (B1232118) group can be further converted into an amine or participate in click chemistry reactions. The synthesis of 6-deoxy-6-azido-D-mannose derivatives is typically achieved by reacting a 6-O-tosylated mannose precursor with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orggoogle.comacs.org

The reaction proceeds via an S_N2 mechanism, where the azide anion acts as the nucleophile, displacing the tosylate leaving group. For instance, the conversion of methyl α-D-mannopyranoside to its 6-azido-6-deoxy derivative involves initial selective tosylation of the primary hydroxyl group, followed by treatment with sodium azide. rsc.org This nucleophilic substitution has been reported with high efficiency. rsc.orgresearchgate.net In some cases, the use of a phase-transfer catalyst like 15-crown-5 (B104581) can facilitate the reaction. acs.org

Table 1: Synthesis of 6-Deoxy-6-Azido-D-mannose Derivatives

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl α-D-mannopyranoside 6-O-tosylate | NaN₃ | DMF | 80°C, 2h | 84% | rsc.org |

| Octyl 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-mannopyranoside | NaN₃ | DMF | 80°C, 40h | 80% | acs.org |

| Tosylated intermediate conjugate | NaN₃, 15-crown-5 | DMF | 60°C, 16h | - | acs.org |

| Compound of formula IX (a mesylated mannose derivative) | NaN₃ | N,N-dimethylformamide | - | - | google.com |

Formation of 6-Deoxy-6-Halogenated D-mannose Derivatives (e.g., Iodination, Bromination)

The conversion of 6-O-Tosyl-D-mannose into its 6-deoxy-6-halogenated counterparts is a key step in the synthesis of various modified carbohydrates. This transformation is typically accomplished through a Finkelstein-type reaction, where the tosylate is displaced by a halide ion.

For the synthesis of 6-deoxy-6-iodo-D-mannose, the tosylated mannose derivative is treated with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or DMF. Similarly, brominated derivatives can be prepared using a bromide salt. These reactions follow an S_N2 pathway, resulting in the inversion of configuration at the C-6 position. The choice of halide and reaction conditions can be tailored to achieve the desired halogenated product.

The resulting 6-deoxy-6-halogenated-D-mannose derivatives are versatile intermediates themselves, amenable to further nucleophilic substitutions and other transformations.

Introduction of Sulfur-Containing Nucleophiles (e.g., Thiols, Xanthates)

The C-6 position of 6-O-Tosyl-D-mannose is susceptible to attack by various sulfur-containing nucleophiles, leading to the formation of 6-thio-D-mannose derivatives. These compounds are of interest for their biological activities and as intermediates in the synthesis of more complex molecules.

Reactions with thiols (RSH) or their corresponding thiolates (RS⁻) readily displace the tosylate group to form thioethers. For example, treatment of a 6-O-tosylated cellulose (B213188) derivative with sodium methanethiolate (B1210775) in DMF has been shown to produce the corresponding 6-methylthioether. Other sulfur nucleophiles, such as thiourea (B124793) and potassium thiocyanate, have also been employed to introduce sulfur functionality at the C-6 position of polysaccharide derivatives. nih.gov

The reaction with xanthates, such as potassium O-ethyl xanthate, provides a route to 6-deoxy-6-xanthyl-D-mannose derivatives. These can be further manipulated, for instance, through radical deoxygenation (Barton-McCombie reaction) to afford 6-deoxy-D-mannose derivatives. The nucleophilic substitution with sulfur nucleophiles generally proceeds efficiently under appropriate conditions, expanding the chemical diversity of mannose derivatives.

Intramolecular Cyclization Reactions

The presence of a good leaving group at C-6 and a nucleophilic hydroxyl group elsewhere in the sugar ring allows for intramolecular cyclization reactions in 6-O-Tosyl-D-mannose derivatives, leading to the formation of anhydro sugars.

Formation of Anhydro Sugar Systems (e.g., 3,6-Anhydro-D-mannose)

The formation of a 3,6-anhydro bridge in D-mannose derivatives is a significant transformation that locks the pyranose ring into a more rigid conformation. This intramolecular cyclization can be induced by treating a 6-O-tosylated mannose derivative with a base. The base abstracts a proton from the C-3 hydroxyl group, generating an alkoxide which then acts as an internal nucleophile. This nucleophile attacks the C-6 carbon, displacing the tosylate leaving group and forming the 3,6-anhydro ring. lookchem.com

This reaction is highly dependent on the stereochemical arrangement of the participating groups. In the case of D-mannose, the C-3 hydroxyl group is suitably positioned for backside attack at the C-6 position. Various bases and reaction conditions have been explored to promote this cyclization. For example, treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been reported as a mild and high-yielding method for the synthesis of 3,6-anhydro sugars from 6-O-tosylpyranosides. researchgate.net Other strong bases like sodium hydroxide (B78521) or sodium methoxide (B1231860) have also been traditionally used. lookchem.com The resulting 3,6-anhydro-D-mannose derivatives are valuable building blocks in the synthesis of natural products and their analogues. lookchem.comresearchgate.net

Exploration of Activating Agents (e.g., TBAF)

Stereochemical Inversion Studies at C-6 (e.g., in Polycarbonate Synthesis)

The tosyl group at C-6 is a key functional group for achieving stereochemical inversion at this center through SN2 reactions. This strategy is particularly valuable in polymer chemistry for the synthesis of novel polycarbonates. For example, a method has been developed for the synthesis of a cis-6-membered cyclic carbonate from 2-deoxy-D-ribofuranose. rsc.org This involves an intramolecular SN2-type displacement of a tosyl group by a carbonate nucleophile, resulting in the inversion of stereochemistry at the 3-position. rsc.org

In a similar vein, the synthesis of thymidine-based polycarbonates has been achieved through a CO₂-driven stereochemical inversion. researchgate.net In this process, the insertion of CO₂ facilitates an intramolecular SN2-like displacement of a tosyl leaving group, leading to a cyclic carbonate with inverted stereochemistry. researchgate.net This resulting monomer can then undergo ring-opening polymerization to produce high molecular weight polycarbonates. researchgate.netresearchgate.net This approach demonstrates the utility of the tosyl group in creating specific stereoisomers for polymerization that are not accessible through traditional methods. researchgate.netmdpi.com

Reactivity at Other Hydroxyl Positions in the Presence of the Tosyl Group

The presence of the bulky and electron-withdrawing tosyl group at C-6 can influence the reactivity of the other hydroxyl groups on the mannose ring.

Selective protection and deprotection strategies are crucial in carbohydrate synthesis. In the context of 6-O-tosyl-D-mannose derivatives, achieving selectivity at other hydroxyl positions can be challenging but is essential for building complex carbohydrate structures. For example, the synthesis of 1,2,3,4-tetra-O-acetyl-6-O-tosyl-D-mannose is a key step in some synthetic routes. sci-hub.se

Selective deacetylation can also be performed. For instance, methods for the selective removal of an anomeric acetyl group in the presence of other esters have been developed, which can be followed by the introduction of other functional groups. rscf.ru Conversely, regioselective acetylation of sugar derivatives in the presence of other protecting groups is also a well-established strategy. nih.govrsc.org The relative reactivity of the hydroxyl groups can be manipulated by the choice of reagents and reaction conditions. nih.govresearchgate.net

Table 2: Examples of Selective Acylation/Deacylation in Mannose Derivatives

| Substrate | Reaction | Product | Yield | Reference |

| D-Mannose | Tosylation followed by acetylation | 1,2,3,4-tetra-O-acetyl-6-O-tosyl-D-mannose | 96.7% | sci-hub.se |

| 3-azido-1,6-di-O-acetyl-2,4-di-O-benzoyl-3-deoxy-D-allopyranose | Selective anomeric deacetylation | Hemiacetal derivative | - | rscf.ru |

| α-D-mannose | Benzoylation with benzoyl chloride in pyridine (B92270) at low temp | 1,2,3,6-tetrabenzoate (4-OH free) | 51% | nih.gov |

Protecting groups on the mannose ring can direct the reactivity of neighboring hydroxyl groups. This "neighboring group participation" can influence the stereochemical outcome of reactions. For example, the protecting group profile of a glycosyl donor can significantly alter the stereoselectivity of glycosylation reactions. frontiersin.org Changing from O-benzyl to a 4,6-O-benzylidene group on a galactosyl donor was shown to dramatically affect the α/β ratio of the glycosylation product. frontiersin.org

Applications of 6 O Tosyl D Mannose in Advanced Organic Synthesis

Precursors for the Synthesis of Bioactive Carbohydrate Analogues

The inherent reactivity of 6-O-Tosyl-D-mannose makes it an ideal precursor for the synthesis of various bioactive carbohydrate analogues. By serving as a scaffold, it allows for the introduction of different functionalities at the C-6 position, leading to the generation of novel compounds with potential therapeutic applications.

Nucleoside Analogues (e.g., Lamivudine and Related Anti-HIV Agents)

While direct synthesis of the anti-HIV agent Lamivudine from 6-O-Tosyl-D-mannose is not the most common route, the underlying principles of carbohydrate chemistry involved in its synthesis share common intermediates that can be derived from D-mannose. For instance, Chu et al. developed a method for preparing Lamivudine and its α-anomer starting from D-mannose. sci-hub.se This synthesis involves the tosylation of D-mannose followed by acetylation to yield 1,2,3,4-tetra-O-acetyl-6-O-tosyl-D-mannose. sci-hub.se This intermediate is then converted to a bromo derivative, which, upon treatment with potassium O-ethyl xanthate and subsequent deprotection, forms 1,6-thioanhydro-D-mannose. sci-hub.se This thioanhydro sugar is a key precursor that, after a series of transformations, leads to the formation of the oxathiolane ring characteristic of Lamivudine. sci-hub.sebeilstein-journals.org The synthesis of Lamivudine showcases the utility of tosylated mannose derivatives in accessing complex heterocyclic systems found in antiviral nucleoside analogues. sci-hub.senih.gov

| Starting Material | Key Intermediate | Final Product | Reference |

| D-Mannose | 1,2,3,4-tetra-O-acetyl-6-O-tosyl-D-mannose | Lamivudine | sci-hub.se |

| 1,6-thioanhydro-D-mannose | Oxathiolane derivative | Lamivudine | beilstein-journals.org |

Thiosugar and Selenosugar Derivatives with Potential Biological Activity

The tosyl group of 6-O-Tosyl-D-mannose is an excellent leaving group for the introduction of sulfur and selenium nucleophiles, leading to the synthesis of thiosugars and selenosugars. These sugar analogues, where the ring oxygen or a hydroxyl group is replaced by sulfur or selenium, often exhibit interesting biological activities, including glycosidase inhibition. mdpi.comnih.gov

For the synthesis of thiosugars, 6-O-tosylated glycopyranosyl bromides can be reacted with sodium sulfide (B99878) to produce 1,6-anhydro-1-thio-β-D-hexopyranose derivatives. mdpi.com In a different approach, a D-mannose derivative can be converted to an oxime, which is then mesylated. Subsequent reaction with sodium sulfide leads to an SN2 substitution and intramolecular cyclization to form a thiosugar. nih.gov

The synthesis of selenosugars also leverages the reactivity of tosylated or mesylated mannose derivatives. For example, D-mannose can be converted into a di-O-mesylated derivative, which then undergoes double nucleophilic displacement with sodium hydrogen selenide (B1212193) (NaHSe) to yield l-gulo-configured selenosugars. rsc.org A similar strategy involving a double inversion at the C-5 position of a D-mannose derivative can lead to the formation of D-manno configured selenosugars. rsc.orgnih.govrsc.org These synthetic routes highlight the importance of tosylated mannose precursors in accessing these heteroatom-containing carbohydrate analogues.

Iminosugar Derivatives (e.g., Swainsonine (B1682842) Precursors)

Iminosugars are polyhydroxylated alkaloids in which the ring oxygen of a sugar is replaced by a nitrogen atom. Many iminosugars are potent glycosidase inhibitors with significant therapeutic potential. Swainsonine, an indolizidine alkaloid, is a powerful α-mannosidase inhibitor. nih.gov While many syntheses of swainsonine start from different precursors, synthetic strategies often involve intermediates that can be conceptually linked to mannose derivatives. nih.govresearchgate.net

For instance, the synthesis of swainsonine and its stereoisomers has been achieved from carbohydrate starting materials, including D-mannose. researchgate.netresearchgate.net A general approach to iminosugars involves the reductive amination of a suitable carbohydrate precursor. researchgate.net In a more specific context, a formal synthesis of (–)-swainsonine has been reported starting from D-mannose and D-arabinose. researchgate.net The synthesis of fluorinated analogues of swainsonine has also been described, where the key step is the aminofluorination of an alkene derived from L-serine. acs.orgacs.org Although not always starting directly from 6-O-Tosyl-D-mannose, the stereochemical information embedded in mannose is often crucial for establishing the correct stereochemistry in the final iminosugar product.

Carbohydrate-Derived Enzyme Inhibitors (e.g., Glycosidase and Phosphomannose Isomerase Inhibitors)

The ability to introduce various functional groups at the C-6 position of mannose via its tosylated derivative makes it a valuable precursor for the synthesis of enzyme inhibitors. As mentioned, thiosugars, selenosugars, and iminosugars derived from mannose can act as glycosidase inhibitors. mdpi.comnih.gov

Furthermore, 6-O-Tosyl-D-mannose can be a starting point for creating analogues of mannose-6-phosphate (B13060355) (M6P), a key intermediate in glycolysis and protein glycosylation. These analogues can act as inhibitors of phosphomannose isomerase (PMI), an enzyme that interconverts M6P and fructose-6-phosphate. nih.gov For example, non-hydrolyzable M6P analogues, where the phosphate (B84403) group is replaced by phosphonomethyl, dicarboxymethyl, or carboxymethyl groups, have been synthesized and evaluated as PMI inhibitors. nih.gov The synthesis of these analogues would logically proceed through a C-6 modified mannose derivative, such as 6-O-Tosyl-D-mannose, to introduce the desired phosphate mimic. Inhibition of PMI is a potential therapeutic strategy for certain congenital disorders of glycosylation. nih.gov

Building Blocks for Complex Glycoconjugates and Oligosaccharides

Beyond the synthesis of single modified monosaccharides, 6-O-Tosyl-D-mannose serves as a crucial building block for the construction of more complex carbohydrate structures, such as glycoconjugates and oligosaccharides. The ability to selectively functionalize the C-6 position is key to these synthetic strategies.

Click Chemistry Applications for Oligomannoside Synthesis (e.g., Triazole-linked oligomannosides)

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex carbohydrates. acs.orgchim.it 6-O-Tosyl-D-mannose is an excellent precursor for the synthesis of 6-azido-6-deoxy-D-mannose, a key component in click reactions. The tosyl group is readily displaced by an azide (B81097) nucleophile. nih.gov

This 6-azido mannose derivative can then be "clicked" with a carbohydrate containing a terminal alkyne to form a 1,2,3-triazole-linked oligosaccharide. acs.orgnih.gov This strategy has been successfully employed to synthesize a range of triazole-linked oligomannosides. chim.itnih.govnih.gov These synthetic oligomannosides can mimic the natural α-1,6-linked oligomannoside core found in the cell wall of Mycobacterium tuberculosis and have shown potential as inhibitors of α-1,6-mannosyltransferases. chim.it The modular nature of click chemistry allows for the efficient assembly of oligomers of varying lengths, which is crucial for studying structure-activity relationships. nih.gov

| Precursor from 6-O-Tosyl-D-mannose | Reaction Partner | Linkage | Product | Application | Reference |

| 6-azido-6-deoxy-D-mannose | Alkyne-functionalized mannose | 1,2,3-triazole | Triazole-linked oligomannoside | Potential inhibitor of mycobacterial mannosyltransferases | chim.itnih.gov |

| Octyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-α-d-mannopyranoside | Propargyl mannose derivative | 1,2,3-triazole | Triazole-linked dimannoside | Substrate for mycobacterial mannosyltransferase | acs.orgnih.gov |

Synthesis of Glycosyl Donors and Acceptors for Stereoselective Glycosylation

The construction of oligosaccharides relies on the precise and stereocontrolled formation of glycosidic bonds, a process that requires carefully designed glycosyl donors and acceptors. 6-O-Tosyl-D-mannose and its derivatives serve as crucial building blocks for both components in stereoselective glycosylation reactions. academie-sciences.frnih.gov

The tosyl group's reactivity allows for its conversion into other functionalities, enabling the synthesis of unique glycosyl donors. For instance, per-O-acetyl-6-O-tosyl-α-D-mannosyl bromide has been used to prepare conformationally locked tricyclic 1,2,6-thio-orthoester donors. academie-sciences.fr These rigid structures can influence the stereochemical outcome of glycosylation reactions. academie-sciences.fr Similarly, the 1,2,6-orthoester of mannose, another potential glycosyl donor, can be readily prepared from derivatives of 6-O-Tosyl-D-mannose. academie-sciences.fr

More commonly, 6-O-Tosyl-D-mannose derivatives function as glycosyl acceptors. In this role, the other hydroxyl groups on the mannose ring are typically protected, leaving a free hydroxyl group at a specific position to react with an activated glycosyl donor. The tosyl group at C-6 is carried through the glycosylation step and remains available for subsequent transformations. A key intermediate, methyl 2,3-O-isopropylidene-6-O-tosyl-α-D-mannofuranoside, is a well-established glycosyl acceptor. synthose.com The synthesis of more complex acceptors, such as 2,3,4-tribenzyl-6-tosyl-1-O-methyl-α-D-mannopyranoside, demonstrates the utility of this strategy, where the tosyl group is installed after protecting other positions, preparing the molecule to act as an acceptor for building oligosaccharides. diva-portal.org The choice of protecting groups on the donor and acceptor, along with the reaction conditions, is critical for controlling the stereoselectivity of the newly formed glycosidic linkage, with the goal of achieving high yields of the desired 1,2-cis or 1,2-trans products. nih.gov

Table 1: Examples of Glycosyl Donors and Acceptors Derived from 6-O-Tosyl-D-mannose

| Compound Name | Role | Application Highlight |

| Per-O-acetyl-6-O-tosyl-α-D-mannosyl bromide derived thio-orthoester | Glycosyl Donor | Used to create conformationally restricted donors for stereoselective glycosylation. academie-sciences.fr |

| Methyl 2,3-O-isopropylidene-6-O-tosyl-α-D-mannofuranoside | Glycosyl Acceptor | A building block for the synthesis of larger oligosaccharides. synthose.com |

| 2,3,4-Tribenzyl-6-tosyl-1-O-methyl-α-D-mannopyranoside | Glycosyl Acceptor | An intermediate where the tosyl group is retained for further functionalization. diva-portal.org |

Preparation of Probes for Glycosyltransferase Assays (e.g., Mycobacterial Mannosyltransferase)

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds and are essential for the biosynthesis of complex glycoconjugates. core.ac.uknih.gov In Mycobacterium tuberculosis, the causative agent of tuberculosis, mannosyltransferases (ManTs) are critical for building the cell wall, making them attractive targets for new therapeutic agents. bham.ac.uknih.gov To study these enzymes and screen for potential inhibitors, scientists require specific molecular probes that can act as substrates or mimics. nih.gov 6-O-Tosyl-D-mannose is a key starting material for the synthesis of such probes.

A prominent application is the creation of modified mannoside acceptors for mycobacterial α-(1,6)-mannosyltransferase, an enzyme involved in the biosynthesis of lipoarabinomannan (LAM), a major cell wall component. nih.govnih.gov Researchers have synthesized oligomannosides linked by non-native bonds, such as 1,2,3-triazoles, to investigate the structural requirements of these enzymes. acs.org In a typical synthetic strategy, a 6-azido-mannoside derivative (the azide component for the "click" reaction) is coupled with an alkynyl mannoside. The tosyl group is often used to prepare the necessary building blocks. For example, a tosylated mannoside can be converted to an azide, or a tosylated oligomannoside can be further functionalized. acs.org

These synthetic probes, often featuring a hydrophobic aglycone like an octyl group to mimic natural lipid anchors, are used in cell-free assays to measure enzyme activity. nih.govacs.org The ability of these triazole-linked mannosides to act as acceptors for ManT demonstrates that the enzyme can tolerate significant structural variations, providing valuable insight into its active site. acs.org The development of fluorescently-labeled or radiolabeled probes based on these structures allows for sensitive detection of enzyme activity, facilitating high-throughput screening for inhibitors. core.ac.uk

Table 2: Probes for Mycobacterial Mannosyltransferase Derived from 6-O-Tosyl-D-mannose Chemistry

| Probe Type | Synthetic Precursor Feature | Purpose in Assay |

| 1,2,3-Triazolo-linked oligomannosides | Tosyl group converted to azide | Act as acceptor substrates to study the specificity and inhibition of α-(1,6)-mannosyltransferase. nih.govacs.org |

| Octyl mannoside derivatives | Tosyl group allows for C-6 modification | Mimic natural substrates to probe enzyme-substrate interactions and serve as minimum acceptor units. nih.gov |

| C6-modified mannose 1-phosphates | C-6 tosyl group replaced by other groups | Serve as precursors to sugar nucleotides to probe GDP-mannose dehydrogenase and other enzymes. nih.gov |

Synthetic Routes to Deoxysugars (e.g., 6-Deoxy-D-mannose)

Deoxysugars, which lack one or more hydroxyl groups, are important components of many natural products, including bacterial polysaccharides and cardiac glycosides. researchgate.netacs.org 6-Deoxy-D-mannose (also known as D-rhamnose) is a prominent member of this class. The conversion of D-mannose to its 6-deoxy counterpart is a fundamental transformation in carbohydrate synthesis, and 6-O-Tosyl-D-mannose is an ideal intermediate for this purpose.

The primary strategy involves the reductive cleavage of the carbon-oxygen bond of the tosylate group at the C-6 position. Because the tosylate is an excellent leaving group, this transformation can be achieved under various conditions. vulcanchem.comresearchgate.net

Common synthetic routes from 6-O-Tosyl-D-mannose include:

Direct Reduction: The tosyl group can be reduced directly using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction often proceeds via an epoxide intermediate. researchgate.net

Conversion to Halide: The tosylate can be displaced by a halide ion (e.g., iodide from sodium iodide) in an Sₙ2 reaction. The resulting 6-iodo-6-deoxy derivative is then readily reduced to the 6-deoxy sugar using methods such as catalytic hydrogenation. researchgate.net

Conversion to Azide: Nucleophilic substitution with sodium azide yields 6-azido-6-deoxy-D-mannose. vulcanchem.com This intermediate is not only a precursor to 6-amino-6-deoxy-D-mannose but can also be reduced to provide the 6-deoxy sugar. nih.gov

These methods leverage the reactivity of the C-6 tosyl group to efficiently and selectively remove the primary hydroxyl functionality, providing access to the valuable 6-deoxy scaffold. google.com

Table 3: Key Intermediates in the Synthesis of 6-Deoxy-D-mannose

| Intermediate from 6-O-Tosyl-D-mannose | Reagent for Formation | Subsequent Reaction to 6-Deoxy Sugar |

| 6-Iodo-6-deoxy-D-mannose | Sodium Iodide (NaI) | Catalytic Hydrogenation |

| 6-Azido-6-deoxy-D-mannose | Sodium Azide (NaN₃) | Reduction |

| Epoxide intermediate | LiAlH₄ | In-situ reduction |

Development of Carbohydrate-Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. Carbohydrates are attractive scaffolds for developing new organocatalysts due to their natural abundance, low cost, and inherent chirality. researchgate.netresearchgate.net The well-defined stereochemistry of sugars can be used to induce asymmetry in chemical transformations. mdpi.com

The reactivity of 6-O-Tosyl-D-mannose provides a pathway to convert the flexible pyranose ring into more rigid and complex structures suitable for catalysis. A key transformation is the intramolecular nucleophilic substitution where a hydroxyl group from the mannose ring attacks the C-6 carbon, displacing the tosylate. This reaction can lead to the formation of bicyclic structures like 1,6-anhydrosugars. researchgate.net

For example, the synthesis of the ketone organocatalyst 182 begins with the regioselective tosylation of D-mannose at the C-6 position. An intramolecular nucleophilic substitution then yields the 1,6-anhydrosugar 181 . researchgate.net This rigid bicyclic intermediate is then further modified through ketalization and oxidation to produce the final catalyst. mdpi.comresearchgate.net Such catalysts have been explored in various asymmetric reactions, where the chiral environment created by the carbohydrate backbone directs the stereochemical outcome of the product. The ability to easily modify the carbohydrate scaffold allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance. rsc.org

Spectroscopic and Analytical Characterization of 6 O Tosyl D Mannose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including tosylated mannose derivatives. Both one-dimensional and two-dimensional NMR experiments provide a wealth of information regarding the carbon-hydrogen framework and the stereochemistry of the molecule. mdpi.comresearchgate.net

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. chemrxiv.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of a tosylated mannose derivative displays characteristic signals for the sugar ring protons, the tosyl group's aromatic protons and methyl group, and any other substituents. For instance, in the ¹H NMR spectrum of methyl 6-O-tosyl-α-D-galactopyranoside, a related compound, the aromatic protons of the tosyl group appear as a multiplet in the range of δ 7.46-7.78 ppm. researchgate.net The anomeric proton (H-1) is typically observed as a doublet, with its chemical shift and coupling constant providing information about the α or β configuration at the anomeric center. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. In a derivative, 2,3,6-tri-O-benzoyl-4-O-methanesulfonyl-α-D-talopyranoside, the methyl carbon of the methanesulfonyl group appears at δ 39.0 ppm. chemrxiv.org The carbon signals of the mannose ring are found in the typical carbohydrate region (δ 60-100 ppm), while the aromatic carbons of the tosyl group resonate further downfield (δ 128-145 ppm). chemrxiv.orgchemicalpapers.com The anomeric carbon (C-1) signal is particularly diagnostic of the glycosidic linkage. chemrxiv.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Tosylated Mannose Derivatives and Related Compounds

| Compound | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl 6-O-tosyl-α-D-galactopyranoside researchgate.net | Aromatic H | 7.46-7.78 | |

| H-1 | 4.49 (d, J=3.2 Hz) | 100.0 | |

| H-6 | 4.12 (dd, J=10.4, 3.5 Hz) | 71.0 | |

| H-6' | 4.03 (dd, J=10.4, 8.2 Hz) | ||

| OCH₃ | 54.6 | ||

| CH₃ (Tosyl) | 21.2 | ||

| 3,4-O-Isopropylidene-1-O-(4-methylbenzenesulfonyl)-D-mannitol chemicalpapers.com | Aromatic C | 145.55, 133.32, 130.10, 128.23 | |

| Acetal (B89532) C | 109.95 | ||

| C-1 | 71.12 | ||

| C-6 | 63.68 | ||

| CH₃ (Aryl) | 20.71 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and confirming the stereochemistry of the sugar ring. mdpi.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu This allows for the tracing of the proton network within the mannose ring, starting from the anomeric proton and moving sequentially around the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.educolumbia.edu This provides an unambiguous assignment of the carbon signals based on the already assigned proton signals. columbia.edu Edited HSQC spectra can also differentiate between CH, CH₂, and CH₃ groups. columbia.edu

One-Dimensional NMR (1H, 13C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of 6-O-Tosyl-D-mannose and its derivatives and to obtain information about their structure through fragmentation patterns. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This high precision allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula. acs.orgnih.gov For example, the calculated mass for the protonated molecule [M+H]⁺ can be compared to the experimentally determined mass to verify the identity of the compound. acs.org

Soft ionization techniques are essential for analyzing carbohydrate derivatives as they minimize fragmentation during the ionization process, allowing for the observation of the intact molecular ion.

MALDI (Matrix-Assisted Laser Desorption/Ionization): In MALDI-TOF (Time-of-Flight) mass spectrometry, the sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. acs.org This technique is well-suited for a range of molecules and is often used to determine the molecular weight of synthetic carbohydrate derivatives. acs.orgsemanticscholar.org

ESI (Electrospray Ionization): ESI-MS is another soft ionization technique where a high voltage is applied to a liquid to create an aerosol, resulting in the formation of gaseous ions. mdpi.comsemanticscholar.org It is particularly useful for analyzing polar molecules and can be readily coupled with liquid chromatography for LC-MS analysis. ESI-HRMS is a powerful combination for the characterization of novel compounds. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemrxiv.orgresearchgate.net In the context of 6-O-Tosyl-D-mannose, the IR spectrum provides characteristic absorption bands for the key functional groups.

The presence of the tosyl group is confirmed by strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The hydroxyl (-OH) groups of the mannose ring will show a broad absorption band in the region of 3600-3200 cm⁻¹. Other characteristic peaks include those for C-H stretching and C-O stretching. chemicalpapers.com

Interactive Data Table: Characteristic IR Absorption Bands for a Tosylated Mannitol (B672) Derivative

| Functional Group | Absorption Range (cm⁻¹) | Compound |

| Azide (B81097) (N₃) | 2120 | 1-Azido-1-deoxy-3,4-O-isopropylidene-D-mannitol chemicalpapers.com |

| Carbonyl (C=O) | 1763 | Methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexosidulose scispace.com |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for monitoring reaction progress, assessing the purity of products, and for the separation of target compounds from reaction mixtures. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely utilized.

Thin-layer chromatography serves as a rapid and effective method for the qualitative analysis of 6-O-Tosyl-D-mannose and its derivatives. It is particularly useful for monitoring the progress of reactions, such as the tosylation of D-mannose or the subsequent conversion of the tosyl group into other functionalities like azides. tubitak.gov.tr

The choice of the mobile phase, or eluent system, is critical for achieving good separation of spots on the TLC plate. The polarity of the solvent system is adjusted to control the migration of the compounds. A common parameter used to quantify the migration is the retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the synthesis of 6-azido-6-deoxy-D-mannose from a 6-O-tosyl derivative, TLC was used to confirm the completion of the reaction. A solvent system of dichloromethane:methanol (8:2) was employed, which allowed for the clear distinction between the starting material and the product. tubitak.gov.tr Similarly, in the preparation of 1,6-dideoxy-1,6-imino-D-mannitol derivatives, TLC with different solvent systems was used to monitor the various reaction steps. For instance, a system of ethyl acetate (B1210297)/hexane (B92381) (1:1) was used for the tosylation step, while ethyl acetate/hexane (2:1) was used for the subsequent cyclization.

A study involving the synthesis of 6-azido-2,3,4-tri-O-acetyl-D-mannopyranosyl trichloroacetimidate (B1259523) from a tosylated precursor also utilized TLC for reaction monitoring. This highlights the versatility of TLC in tracking transformations of tosylated mannose derivatives.

The following table summarizes representative TLC conditions used for 6-O-Tosyl-D-mannose and related compounds:

| Compound/Reaction Stage | Eluent System | Retardation Factor (Rƒ) |

| 6-O-Tosyl-D-mannose derivative | Ethyl acetate/Hexane (1:1) | Not specified |

| 6-azido-6-deoxy-D-mannose derivative | Dichloromethane/Methanol (8:2) | Not specified |

| 1,6:3,4-dianhydro-2-O-tosyl-β-D-altropyranose | Ethyl acetate/Hexane (1:2) | 0.5 |

| 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Not specified | 0.49 (di-O-tosyl derivative: 0.30) chemicalpapers.com |

This table is for illustrative purposes and Rƒ values are highly dependent on specific experimental conditions.

High-performance liquid chromatography (HPLC) offers a more powerful and quantitative approach to purity assessment and separation compared to TLC. muni.cz It is employed for the analysis of complex mixtures and for the isolation of highly pure compounds. Various HPLC modes can be utilized, including normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). muni.czresearchgate.net

For carbohydrate analysis, including mannose and its derivatives, derivatization is sometimes performed to enhance detection by UV or fluorescence detectors. nih.gov However, methods using detectors like the evaporative light-scattering detector (ELSD) or mass spectrometry (MS) can analyze these compounds without derivatization. muni.czunipi.it

A study developed an HPLC method for the simultaneous determination of free mannose and glucose in serum. nih.gov The samples were derivatized and separated on a C18 column with a gradient elution. nih.gov This demonstrates the capability of HPLC to quantify mannose in complex biological matrices, a principle that is also applicable to the quality control of synthetic 6-O-Tosyl-D-mannose and its derivatives. Another method for determining D-mannose in plasma utilized HPLC coupled with tandem mass spectrometry (HPLC-MS-MS), which provides high selectivity and sensitivity without the need for derivatization. unipi.it

The following table outlines typical HPLC conditions that can be adapted for the analysis of 6-O-Tosyl-D-mannose and its derivatives.

| Column Type | Mobile Phase | Detector | Application |

| Poroshell EC-C18 | Acetonitrile and NH4Ac-HAc buffer (gradient) | UV | Quantification of derivatized mannose nih.gov |

| LiChrospher® 100 DIOL | Acetonitrile/Water | ELSD | Determination of D-mannose muni.cz |

| Not specified | Acetonitrile/Water (isocratic) | MS-MS | Quantification of D-mannose in plasma unipi.it |

Thin-Layer Chromatography (TLC)

Optical Rotation Measurements for Chiral Purity

6-O-Tosyl-D-mannose is a chiral molecule, and its biological activity and utility as a chiral building block are dependent on its stereochemical purity. Optical rotation is a fundamental technique used to measure the extent to which a substance rotates the plane of polarized light. This measurement, known as the specific rotation [α], is a characteristic physical property of a chiral compound and is used to confirm its identity and assess its enantiomeric purity. chemicalpapers.com

The specific rotation of a compound is measured using a polarimeter and is typically reported with the temperature, wavelength of light (usually the sodium D-line, 589 nm), solvent, and concentration. chemicalpapers.comcore.ac.uk For instance, the specific rotation of a synthesized 3,4-di-O-isopropylidene-1,6-di-O-tosyl-D-mannitol was reported as [α]D²⁰ +31.3° (c 1, methanol), indicating the measurement was taken at 20°C using the sodium D-line with a concentration of 1 g/100 mL in methanol. chemicalpapers.com

In the synthesis of various mannose derivatives, optical rotation is a key characterization parameter reported at different stages. For example, in the synthesis of guanosine (B1672433) diphosphate-D-mannose derivatives, the optical rotation of the final products and intermediates were measured to confirm their stereochemical integrity. chempap.org Similarly, the synthesis of 2-propynyl α-D-mannopyranoside involved measuring the optical rotation to confirm the desired anomer was produced. acs.org

The table below provides examples of reported specific rotation values for various mannose derivatives, illustrating the importance of this measurement in their characterization.

| Compound | Specific Rotation [α]D | Solvent |

| 3,4-di-O-isopropylidene-1,6-di-O-tosyl-D-mannitol | +31.3° (20 °C) | Methanol chemicalpapers.com |

| 6-Deoxy-D-mannose | -8.2° (20 °C) | Water chempap.org |

| 2-Propynyl α-D-mannopyranoside | +123° | Methanol acs.org |

| Methyl α-D-mannopyranoside | Not specified | Not specified |

| 4-Deoxy-D-lyxo-hexopyranose | +6.4° | Water chempap.org |

Consistent and reproducible optical rotation values are a strong indicator of the chiral purity of the synthesized 6-O-Tosyl-D-mannose and its derivatives, ensuring their suitability for stereospecific reactions.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 6-O-Tosyl-D-mannose typically involves the selective tosylation of the primary hydroxyl group of D-mannose using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). vulcanchem.com While effective, current research is focused on developing more efficient and environmentally friendly synthetic methods. Future efforts will likely concentrate on several key areas:

Green Solvents and Catalysts: A shift towards using less toxic and more sustainable solvents and catalysts is anticipated. This includes exploring aqueous reaction media and recyclable catalysts to minimize environmental impact. ucl.ac.uk

Enzymatic Synthesis: The use of enzymes to achieve regioselective tosylation could offer a highly specific and mild alternative to traditional chemical methods.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly for large-scale production. beilstein-journals.org

Microwave and Ultrasound-Assisted Synthesis: These enabling technologies have already shown promise in accelerating the synthesis of related tosylated cyclodextrins by significantly reducing reaction times. beilstein-journals.org Their application to 6-O-Tosyl-D-mannose synthesis could lead to similar improvements in efficiency. beilstein-journals.org

Exploration of Novel Reaction Chemistries and Catalytic Systems

The tosyl group in 6-O-Tosyl-D-mannose is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. vulcanchem.com Future research will undoubtedly uncover new reaction pathways and catalytic systems to expand its synthetic utility.

Novel Nucleophilic Displacements: Beyond common nucleophiles like azide (B81097) and halides, research will likely explore reactions with a broader range of nucleophiles to introduce novel functionalities at the C-6 position. vulcanchem.com This could include the introduction of complex organic moieties, fluorescent tags, or cross-linking agents.

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could enable the direct formation of carbon-carbon and carbon-heteroatom bonds at the C-6 position, opening up new avenues for creating complex mannose derivatives.

"Click" Chemistry: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been demonstrated for creating triazolo-linked oligomannosides from derivatives of 6-O-Tosyl-D-mannose. acs.org Future work will likely expand the use of this and other click reactions to construct a variety of glycoconjugates and glycomaterials.

Photochemical Transformations: Photochemical reactions, such as the Norrish type II reaction, have been used to transform derivatives of 6-tosylated D-mannose into complex heterocyclic structures like hexahydroazepindiones. nih.gov Further exploration of photochemical methods could lead to the discovery of unique and valuable molecular scaffolds.

Advanced Applications in Medicinal Chemistry and Chemical Biology through Derivatization

Derivatives of 6-O-Tosyl-D-mannose are of significant interest in medicinal chemistry and chemical biology due to the crucial role of mannose in various biological processes. numberanalytics.comedwardcalleja.com

Glycomimetic and Glycoconjugate Synthesis: 6-O-Tosyl-D-mannose is a key building block for synthesizing glycomimetics and glycoconjugates with potential therapeutic applications. vulcanchem.com These compounds can be designed to interact with specific biological targets, such as lectins or enzymes.

Antimicrobial and Anticancer Agents: Derivatives of 6-O-Tosyl-D-mannose have shown promise as antimicrobial agents by interfering with bacterial adhesion and cell wall biosynthesis. vulcanchem.com Further derivatization could lead to the development of more potent and selective antimicrobial compounds. Similarly, the synthesis of novel mannose-containing compounds is an active area of research for developing new anticancer therapies.

Targeted Drug Delivery: The mannose receptor is overexpressed on the surface of certain cells, such as macrophages and some cancer cells. This provides an opportunity for targeted drug delivery by attaching therapeutic agents to mannose-containing molecules synthesized from 6-O-Tosyl-D-mannose. vulcanchem.com

Probes for Chemical Biology: Fluorescently labeled or biotinylated derivatives of 6-O-Tosyl-D-mannose can serve as chemical probes to study the biological roles of mannose and mannose-binding proteins.

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting chemical reactivity and selectivity.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing detailed insights into the mechanisms of reactions involving 6-O-Tosyl-D-mannose. csic.esresearchgate.net This understanding can guide the development of more efficient and selective synthetic methods.

Predicting Reactivity: Computational models can help predict the reactivity of 6-O-Tosyl-D-mannose with different nucleophiles and under various reaction conditions, allowing for the rational design of experiments.

Conformational Analysis: The conformation of the mannose ring can influence its reactivity. Computational studies can provide valuable information about the preferred conformations of 6-O-Tosyl-D-mannose and its derivatives, helping to explain observed stereochemical outcomes. csic.es

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of automated synthesis and high-throughput screening (HTS) has the potential to dramatically accelerate the discovery of new applications for 6-O-Tosyl-D-mannose derivatives.

Automated Synthesis of Glycan Libraries: Automated synthesizers can be used to rapidly generate libraries of diverse mannose-containing compounds from 6-O-Tosyl-D-mannose. This will enable the systematic exploration of structure-activity relationships.

High-Throughput Screening for Biological Activity: HTS methods can be employed to screen these compound libraries for a wide range of biological activities, such as enzyme inhibition, receptor binding, and antimicrobial effects. nih.goveurekalert.org This will facilitate the identification of lead compounds for drug discovery and other applications.

Development of Novel Assays: The development of new and efficient HTS assays will be crucial for exploring the full potential of 6-O-Tosyl-D-mannose derivatives. This could include cell-based assays, biochemical assays, and biophysical assays.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tosyl group at the 6-O position of D-mannose, and how do reaction conditions impact yield?

- Methodological Answer : The tosylation of D-mannose typically employs N-iodosuccinimide (NIS) and silver triflate (AgOTf) as promoters in glycosylation reactions. Key factors include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (often −20°C to room temperature), and protecting group strategies (e.g., benzyl or acetyl groups) to prevent unwanted side reactions. For example, the synthesis of α-linked mannosyl disaccharides requires careful control of these parameters to achieve yields >70% . Alternative routes, such as diazido intermediates for deoxy derivatives, highlight the role of regioselective functionalization .

Q. Which analytical techniques are critical for confirming the structure and purity of 6-O-Tosyl-D-mannose?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying regioselective tosylation, particularly through the identification of methyl proton signals from the tosyl group (~δ 2.4 ppm) and anomeric protons (δ 4.8–5.5 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight integrity, while HPLC with refractive index detection monitors purity (>95%). Isotopic labeling (e.g., [6-¹³C]-analogs) can resolve ambiguities in glycosidic linkage assignments .

Q. What role does 6-O-Tosyl-D-mannose play in studying lysosomal enzyme trafficking?

- Methodological Answer : The tosyl group acts as a non-hydrolyzable mimic of mannose 6-phosphate (M6P), enabling mechanistic studies of M6P receptor (MPR)-mediated lysosomal enzyme sorting. Researchers use 6-O-Tosyl-D-mannose derivatives in competitive binding assays with cation-independent MPR (CI-MPR) to quantify affinity constants (e.g., Kd ~10⁻⁶ M) and assess pH-dependent ligand release in endosomal compartments .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphorylation efficiency data for 6-O-Tosyl-D-mannose derivatives in lysosomal enzyme studies?

- Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., recombinant vs. native phosphotransferases) or assay conditions (pH, ionic strength). To address this:

- Standardize enzyme preparations using affinity-tagged phosphotransferases.

- Perform kinetic assays at physiological pH (6.5–7.0) with controls for non-specific phosphatase activity.

- Cross-validate data with CI-MPR binding assays and structural modeling of active-site interactions .

Q. What methodological considerations are necessary when analyzing contradictory stability data for 6-O-Tosyl-D-mannose under varying pH conditions?

- Methodological Answer : The tosyl group’s stability is pH-sensitive. Under acidic conditions (pH <5), hydrolysis of the sulfonate ester can occur, complicating lysosomal trafficking studies. To mitigate this:

- Use buffered solutions (e.g., citrate-phosphate) to maintain pH stability during experiments.

- Monitor degradation via LC-MS over time and compare with equilibrium constants (Keq) for related reactions (e.g., D-mannose 6-phosphate isomerization, Keq = 0.99 at 298.15 K) .

- Employ cryo-preservation (−80°C) for long-term storage .

Q. In designing kinetic studies for 6-O-Tosyl-D-mannose phosphorylation, how should researchers control variables to ensure reproducibility?

- Methodological Answer :

- Enzyme Source : Use recombinant GlcNAc-1-phosphotransferase with standardized activity units (µmol/min/mg).

- Substrate Saturation : Perform Michaelis-Menten kinetics with [substrate] ≥10×Km to minimize error.

- Temperature Control : Maintain 37°C ±0.5°C using thermostated water baths.

- Data Normalization : Include internal standards (e.g., [¹⁴C]-M6P) to correct for batch-to-batch variability .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。